molecular formula C10H8 B069322 1-Ethynylcubane CAS No. 163332-93-2

1-Ethynylcubane

Cat. No. B069322
M. Wt: 128.17 g/mol
InChI Key: ITNOVWJTSZHDJY-UHFFFAOYSA-N
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Description

1-Ethynylcubane is a chemical compound with the molecular formula C10H8 . It has an average mass of 128.171 Da and a monoisotopic mass of 128.062607 Da .


Physical And Chemical Properties Analysis

1-Ethynylcubane has a density of 1.4±0.1 g/cm3, a boiling point of 156.7±7.0 °C at 760 mmHg, and a vapor pressure of 3.7±0.1 mmHg at 25°C . Its enthalpy of vaporization is 37.7±0.8 kJ/mol, and it has a flash point of 34.1±12.3 °C . The index of refraction is 1.732, and the molar refractivity is 35.8±0.4 cm3 . It has no H bond acceptors or donors, and one freely rotating bond .

Scientific Research Applications

Metabolic Activation and Covalent Binding

The metabolic activation of acetylenes, including compounds with ethynyl groups, can result in covalent binding to proteins, DNA, and heme. This process involves liver microsomal enzymes and can be influenced by nucleophiles like N-acetylcysteine. Such studies shed light on the reactivity and potential bioactivity of ethynyl-substituted compounds, including 1-Ethynylcubane, within biological systems (White et al., 1984).

Light Emission and Nanoaggregation

Research on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents, including ethynyl groups, reveals their ability to emit light and form nanoaggregates. This demonstrates the potential of ethynyl-substituted compounds for applications in nanotechnology and materials science, where controlled light emission and aggregation properties are of interest (Chen et al., 2003).

Superoxide Production and Vasoconstriction

The role of endothelin in mediating superoxide production and vasoconstriction indicates a biological pathway that could be influenced by ethynyl-substituted compounds, including 1-Ethynylcubane. Understanding these mechanisms is crucial for exploring the therapeutic and pharmacological potential of such compounds (Loomis et al., 2005).

Unimolecular Reactions and Characterization

The study of unimolecular reactions, including those involving ethynyl groups, provides insight into the chemical properties and reactivity of ethynyl-substituted compounds. This is essential for designing and synthesizing materials with specific chemical functionalities (Lauhon & Ho, 2000).

Medicinal Chemistry Applications

The acetylene (ethynyl) group is recognized for its role in drug discovery and development. Ethynyl-substituted compounds, including 1-Ethynylcubane, have been explored for targeting various therapeutic proteins, demonstrating the group's versatility and potential in medicinal chemistry (Talele, 2020).

Safety And Hazards

Specific safety and hazard information for 1-Ethynylcubane is not provided in the search results. For safety data on similar compounds, refer to their respective Safety Data Sheets .

properties

IUPAC Name

1-ethynylcubane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-10-7-4-3-5(7)9(10)6(3)8(4)10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNOVWJTSZHDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12C3C4C1C5C4C3C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcubane

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